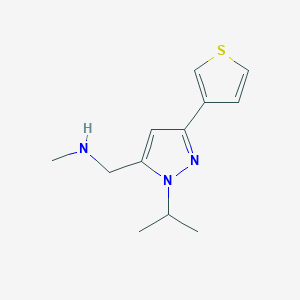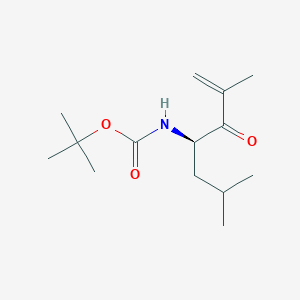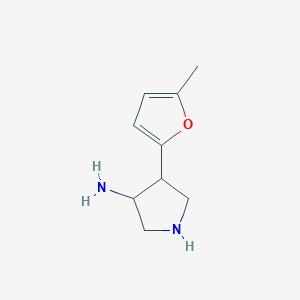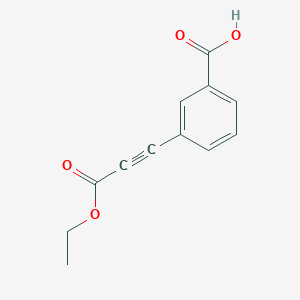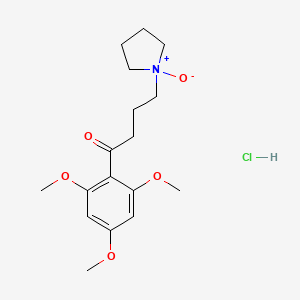
Buflomedil N-Oxide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buflomedil N-Oxide Hydrochloride is a derivative of Buflomedil, a vasoactive drug primarily used to treat peripheral arterial disease. This compound retains the vasodilatory properties of its parent compound and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Buflomedil N-Oxide Hydrochloride typically involves the oxidation of Buflomedil. The process can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-efficiency reactors and continuous monitoring of reaction parameters are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Buflomedil N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of Buflomedil to Buflomedil N-Oxide.
Reduction: Reduction of the N-oxide group back to the parent compound.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: this compound.
Reduction: Buflomedil.
Substitution: Derivatives of Buflomedil with modified functional groups.
Scientific Research Applications
Buflomedil N-Oxide Hydrochloride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studying its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigating its vasodilatory properties and potential use in treating vascular diseases.
Industry: Used in the development of new pharmaceutical formulations and as a reference standard in quality control.
Mechanism of Action
Buflomedil N-Oxide Hydrochloride exerts its effects by inhibiting α-adrenoceptors, leading to vasodilation. It also inhibits platelet aggregation and improves erythrocyte deformability, which enhances blood flow in ischemic tissues. The compound’s mechanism involves the modulation of calcium channels and the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate.
Comparison with Similar Compounds
Buflomedil N-Oxide Hydrochloride is compared with other vasodilators such as:
Pentoxifylline: Similar in improving blood flow but with different mechanisms.
Naftidrofuryl: Another vasodilator with distinct pharmacological properties.
Cinnarizine: Used for similar indications but with a different mode of action.
This compound is unique due to its combined effects on vasodilation, platelet aggregation inhibition, and erythrocyte deformability improvement.
Conclusion
This compound is a versatile compound with significant applications in scientific research and medicine. Its unique properties make it a valuable tool in studying vascular diseases and developing new therapeutic agents.
Properties
Molecular Formula |
C17H26ClNO5 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
4-(1-oxidopyrrolidin-1-ium-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO5.ClH/c1-21-13-11-15(22-2)17(16(12-13)23-3)14(19)7-6-10-18(20)8-4-5-9-18;/h11-12H,4-10H2,1-3H3;1H |
InChI Key |
BGNKMKFPHXUVGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCC[N+]2(CCCC2)[O-])OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


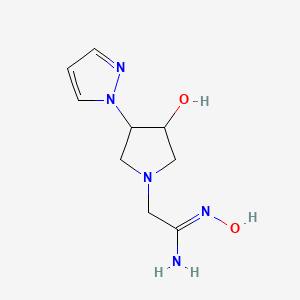
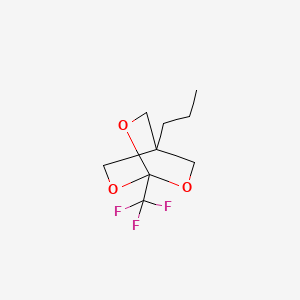
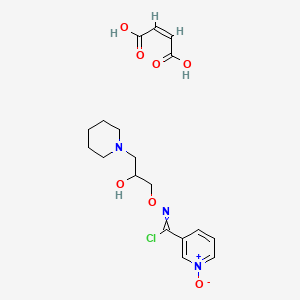
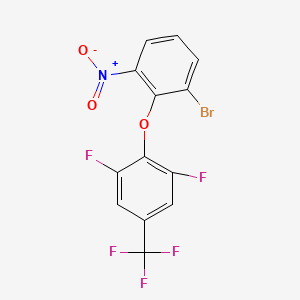
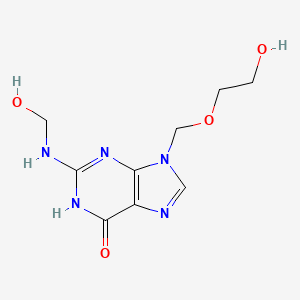
![(S)-N-[2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-2-(3,4-dichlorobenzyl)thiazole-4-carboxamide](/img/structure/B15291133.png)
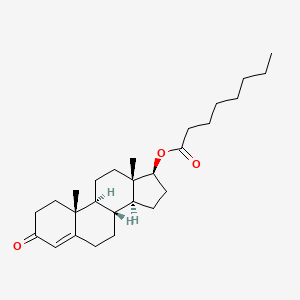
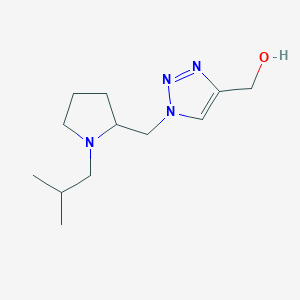
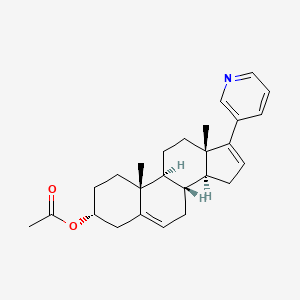
![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B15291174.png)
